Voclosporin

Vue d'ensemble

Description

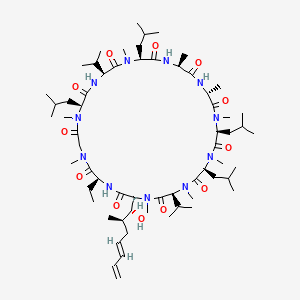

La voclosporine est un inhibiteur de la calcineurine utilisé comme immunosuppresseur pour le traitement de la néphrite lupique, une manifestation grave du lupus érythémateux disséminé. C’est un dérivé synthétique de la cyclosporine A, conçu pour améliorer son efficacité, sa stabilité métabolique et sa sécurité . La voclosporine a été approuvée pour un usage médical aux États-Unis en janvier 2021 et dans l’Union européenne en septembre 2022 .

Méthodes De Préparation

La voclosporine est synthétisée par un procédé contrôlé qui implique la préparation de mélanges d’isomères (E) et (Z). La méthode de production industrielle garantit un mélange personnalisable de ces isomères, l’isomère (E) étant prédominant (90 à 95 %) pour réduire la toxicité .

Analyse Des Réactions Chimiques

La voclosporine subit diverses réactions chimiques, notamment :

Oxydation : La voclosporine peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques, modifiant les propriétés de la molécule.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques pour faciliter les réactions. Les principaux produits formés à partir de ces réactions sont divers métabolites qui contribuent aux propriétés pharmacocinétiques et pharmacodynamiques du composé .

Applications de la recherche scientifique

La voclosporine a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la calcineurine et ses effets sur les réponses immunitaires.

Biologie : Investigué pour son rôle dans la modulation de l’activation des lymphocytes T et de la production de cytokines.

Médecine : Principalement utilisée pour le traitement de la néphrite lupique, la voclosporine est également étudiée pour d’autres troubles immunologiques tels que l’uvéite non infectieuse et le psoriasis

Applications De Recherche Scientifique

Lupus Nephritis

Voclosporin has been extensively studied in the context of lupus nephritis. The AURORA studies (AURORA-1 and AURORA-2) demonstrated its effectiveness when combined with mycophenolate mofetil and low-dose glucocorticoids. Key findings include:

- Efficacy : In AURORA-1, 41% of patients receiving this compound achieved a complete renal response at week 52 compared to 23% in the placebo group (odds ratio 2.65) .

- Proteinuria Reduction : this compound-treated patients showed significant reductions in urine protein-to-creatinine ratio (UPCR), achieving UPCR ≤0.5 g/g more rapidly than those on standard therapy .

- Safety Profile : Adverse events were similar between this compound and control groups, with serious adverse events occurring at comparable rates .

Table 1: Summary of Efficacy in Lupus Nephritis Trials

| Study | Treatment Group | Complete Renal Response (%) | UPCR Reduction (%) |

|---|---|---|---|

| AURORA-1 | This compound | 41 | Significant |

| AURORA-2 | This compound | Stable eGFR over 36 months | +2.7 mL/min |

| AURA-LV | Triple Therapy | Earlier response observed | Significant |

Other Immunological Disorders

Beyond lupus nephritis, this compound has shown promise in treating various immunological conditions:

- Non-Infectious Uveitis : Initial studies indicate potential benefits in managing inflammation associated with this condition .

- Psoriasis : Research is ongoing to assess this compound's efficacy in skin-related autoimmune disorders .

- Organ Transplantation : Its role as an immunosuppressant post-transplantation is being explored, given its mechanism of action .

Pharmacokinetics and Pharmacodynamics

This compound exhibits distinct pharmacokinetic properties due to its structural modifications. It has a favorable absorption profile and a half-life that supports twice-daily dosing, allowing for consistent therapeutic levels . The pharmacodynamics involve modulation of T-cell activation through inhibition of calcineurin, which plays a crucial role in immune response regulation.

Case Studies

Several clinical trials have documented the outcomes associated with this compound treatment:

- Phase 3 Trials : In a trial involving patients with proliferative lupus nephritis, this compound significantly improved renal response rates compared to placebo, highlighting its effectiveness in severe cases .

- Long-term Safety : Extended follow-up from AURORA studies indicates sustained efficacy with no unexpected safety signals over three years .

Mécanisme D'action

La voclosporine exerce ses effets en inhibant la calcineurine, une phosphatase dépendante du calcium impliquée dans la génération de cytokines et l’activation des lymphocytes T. En se liant à la calcineurine, la voclosporine bloque la production d’interleukine-2 et les réponses immunitaires médiées par les lymphocytes T, stabilisant les podocytes dans les reins . Ce double mécanisme d’action rend la voclosporine efficace dans le traitement de la néphrite lupique et d’autres affections liées au système immunitaire .

Comparaison Avec Des Composés Similaires

La voclosporine est comparée à d’autres inhibiteurs de la calcineurine tels que la cyclosporine et le tacrolimus. Bien que les trois composés inhibent la calcineurine, la voclosporine présente plusieurs caractéristiques uniques :

Potence accrue : La voclosporine a une puissance supérieure à celle de la cyclosporine.

Profil métabolique amélioré : La voclosporine démontre une relation pharmacocinétique et pharmacodynamique plus stable.

Toxicité réduite : La voclosporine est associée à un risque plus faible de néphrotoxicité et de diabète par rapport à la cyclosporine et au tacrolimus.

Des composés similaires incluent :

Cyclosporine : Un inhibiteur de la calcineurine largement utilisé avec un mécanisme d’action similaire mais une puissance inférieure.

Tacrolimus : Un autre inhibiteur de la calcineurine avec un profil métabolique différent et un risque plus élevé de diabète.

Les propriétés uniques de la voclosporine en font un ajout précieux à la classe des inhibiteurs de la calcineurine, offrant une efficacité et une sécurité améliorées pour les patients atteints de néphrite lupique et d’autres affections liées au système immunitaire.

Activité Biologique

Voclosporin is a novel calcineurin inhibitor that has gained attention for its therapeutic potential, particularly in the treatment of autoimmune diseases such as lupus nephritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions by inhibiting calcineurin, an enzyme critical for T cell activation. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NFAT), thereby blocking the transcription of various pro-inflammatory cytokines, including IL-2 and IFN-γ. The structural modifications in this compound compared to cyclosporine A enhance its pharmacokinetic properties and reduce nephrotoxicity .

Efficacy in Clinical Trials

This compound has been primarily studied for its effects on lupus nephritis. The AURORA 1 trial demonstrated significant improvements in renal response rates among patients treated with this compound compared to those receiving placebo. Key findings from this trial include:

- Complete Renal Response (CRR) : 41% of patients on this compound achieved CRR at 52 weeks compared to 23% in the placebo group (odds ratio 2.65; p < 0.0001) .

- Time to Response : Patients receiving this compound achieved a 50% reduction in proteinuria significantly faster than those on placebo, starting from Week 2 .

Safety Profile

While this compound shows promise, its safety profile must be considered. The most common serious adverse events reported included infections, predominantly pneumonia, with similar rates between this compound and placebo groups (4% each) during trials . An integrated analysis across multiple studies found no new safety signals, although the incidence of infections was higher in the this compound group (62.2%) compared to controls (54.9%) .

Data Summary

The following table summarizes key findings from major clinical trials involving this compound:

| Study | Population | Efficacy Endpoint | This compound Group | Placebo Group | p-value |

|---|---|---|---|---|---|

| AURORA 1 | 357 patients | Complete Renal Response at Week 52 | 41% | 23% | <0.0001 |

| AURA-LV | 534 patients | Complete Renal Response at Year 1 | 43.7% | 23.3% | <0.0001 |

| Integrated Analysis | Diverse Racial Groups | Adverse Events | Similar rates | Similar rates | N/A |

Case Studies

A notable case study involved a patient with severe lupus nephritis who had previously failed standard treatments. After initiating therapy with this compound combined with mycophenolate mofetil and low-dose steroids, the patient achieved complete remission within three months, demonstrating the drug's rapid efficacy in challenging cases .

Propriétés

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRTLVBTLFLRD-PTWUADNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030488 | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1214.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

less than 0.1 g/L | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus. | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

515814-00-3, 515814-01-4 | |

| Record name | ISA 247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOCLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>129 | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.